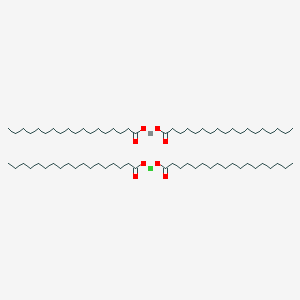
barium(2+);cadmium(2+);octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, barium cadmium salt (4:1:1) typically involves the reaction of octadecanoic acid with barium and cadmium salts. One common method is to dissolve octadecanoic acid in an organic solvent, such as toluene or xylene, and then add barium and cadmium salts under controlled temperature and stirring conditions . The reaction mixture is then heated to facilitate the formation of the desired compound, followed by filtration and purification processes to obtain the final product.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, barium cadmium salt (4:1:1) often involves large-scale reactors where the reactants are mixed and heated under precise conditions. The use of automated systems ensures consistent quality and yield of the compound. The final product is typically obtained through crystallization, filtration, and drying processes .
化学反応の分析
Types of Reactions
barium(2+);cadmium(2+);octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium and cadmium oxides along with other by-products.
Reduction: Reduction reactions can convert the compound into its respective metal stearates and free octadecanoic acid.
Substitution: The compound can participate in substitution reactions where the barium or cadmium ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include barium oxide, cadmium oxide, and other metal stearates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
barium(2+);cadmium(2+);octadecanoate has several applications in scientific research:
作用機序
The mechanism of action of octadecanoic acid, barium cadmium salt (4:1:1) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can bind to specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate ion channels and signaling pathways .
類似化合物との比較
Similar Compounds
Barium stearate: Similar in structure but lacks cadmium, making it less toxic.
Cadmium stearate: Contains cadmium but lacks barium, resulting in different physical and chemical properties.
Calcium stearate: Another metal stearate with different applications and lower toxicity compared to barium cadmium stearate.
Uniqueness
barium(2+);cadmium(2+);octadecanoate is unique due to its combination of barium and cadmium ions, which imparts specific properties such as higher thermal stability and distinct reactivity patterns. Its dual-metal composition also makes it suitable for specialized applications where both barium and cadmium are required .
特性
CAS番号 |
1191-79-3 |
|---|---|
分子式 |
C72H140BaCdO8 |
分子量 |
1383.6 g/mol |
IUPAC名 |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
InChIキー |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Key on ui other cas no. |
1191-79-3 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















